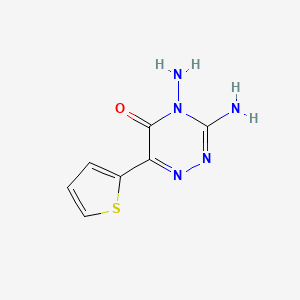

3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one

Description

Properties

IUPAC Name |

3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5OS/c8-7-11-10-5(6(13)12(7)9)4-2-1-3-14-4/h1-3H,9H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKUSFIXNVZLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(N(C2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 791567-84-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C7H7N5OS, and it has a molecular weight of 209.23 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a triazine core with two amino groups and a thiophene ring, which contributes to its reactivity and biological activity. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H7N5OS |

| Molecular Weight | 209.23 g/mol |

| IUPAC Name | 3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one |

| SMILES | C1=CSC(=C1)C2=NN=C(N(C2=O)N)N |

Anticancer Activity

The anticancer potential of triazine compounds has been extensively documented. For instance, a series of 1,2,4-triazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives showed significant anti-HIV and anticancer activities in vitro . This suggests that this compound may also possess similar anticancer properties.

The mechanism through which triazine derivatives exert their biological effects often involves interactions with key enzymes or proteins within the target cells. For example, the inhibition of reverse transcriptase in HIV by triazine derivatives is a critical pathway that leads to decreased viral replication . Further research is needed to elucidate the specific mechanisms for this compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine compounds. Modifications in the thiophene ring or amino groups can significantly alter pharmacological profiles. For example:

- Amino Group Positioning : The position and nature of amino substitutions can enhance binding affinity to target enzymes.

- Thiophene Substitution : Variations in the thiophene structure may influence the compound's lipophilicity and cellular uptake.

Case Studies

Several studies have focused on related triazine compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazinone derivatives exhibit diverse functional properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Key Insights

Substituent Effects on Electronic Properties: The thiophen-2-yl group in the target compound likely enhances π-conjugation and charge-transfer capabilities, similar to thiophene-containing quinoxaline derivatives used in organic photovoltaics . In contrast, Metamitron’s phenyl and methyl groups prioritize hydrophobicity and stability, favoring herbicidal applications .

Biological Activity: Amino and sulfanyl substituents (e.g., in 4-Amino-6-methyl-3-sulfanyl-triazinone hydrochloride) correlate with anticancer activity, particularly against leukemia cell lines . Phosphorus-containing analogs (e.g., Compound 33) show anti-HIV activity, highlighting the versatility of triazinone scaffolds in medicinal chemistry .

Synthetic Accessibility: Triazinones are typically synthesized via cyclization of amidrazones with α-haloesters () or Knoevenagel condensation (). The discontinued status of the target compound may reflect synthetic challenges, such as low yields in key steps (e.g., Vilsmeier–Heck reactions with 16% yields in related syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.